1-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride
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Overview
Description
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. This compound is primarily used in the field of medicinal chemistry, particularly in the development of antiviral and anticancer therapies .
Preparation Methods
The synthesis of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose.
Glycosylation: This sugar is then glycosylated with a protected cytosine derivative under acidic conditions to form the nucleoside.
Deprotection: The protecting groups are removed to yield the free nucleoside.
Hydrochloride Formation: Finally, the nucleoside is converted to its hydrochloride salt form.
Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .
Chemical Reactions Analysis
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cytosine moiety.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed.
Common reagents used in these reactions include dichloromethane, carbon tetrachloride, pyridine, and N,N-dimethylformamide . Major products formed from these reactions include various modified nucleosides and nucleotides .
Scientific Research Applications
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is used in studies of DNA and RNA structure and function.
Medicine: It has shown promise as an antiviral and anticancer agent.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves its incorporation into DNA and RNA. Once incorporated, it disrupts the normal function of these nucleic acids, leading to the inhibition of DNA synthesis and cell death. The compound targets deoxycytidine kinase (dCK), a key enzyme in the deoxyribonucleoside salvage pathway . This enzyme converts the compound into its active triphosphate form, which is then incorporated into DNA and RNA .
Comparison with Similar Compounds
1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride is unique among nucleoside analogs due to its enhanced stability and biological activity. Similar compounds include:
Gemcitabine: Another nucleoside analog used in cancer therapy.
Cytarabine: Used in the treatment of leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Compared to these compounds, 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a unique fluorine substitution that enhances its stability and efficacy .
Properties
Molecular Formula |
C9H13ClFN3O4 |
---|---|
Molecular Weight |
281.67 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H12FN3O4.ClH/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H/t4-,6+,7-,8-;/m1./s1 |
InChI Key |
AOHUNXMLBSSCKF-NKCNMFRMSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F.Cl |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.Cl |
Origin of Product |
United States |
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